molecular formula C6H12Cl6Si2 B083055 1,6-Bis(trichlorosilyl)hexane CAS No. 13083-94-8

1,6-Bis(trichlorosilyl)hexane

Cat. No.: B083055
CAS No.: 13083-94-8
M. Wt: 353 g/mol
InChI Key: ICJGKYTXBRDUMV-UHFFFAOYSA-N
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Description

1,6-Bis(trichlorosilyl)hexane: is a silane-based compound with the molecular formula Cl3Si(CH2)6SiCl3. It is primarily used as a cross-linking agent in the synthesis of polymeric blended films. These films are utilized as dielectrics in organic electronic devices such as organic field-effect transistors and organic thin-film transistors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Bis(trichlorosilyl)hexane can be synthesized through the reaction of hexane with trichlorosilane in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

C6H12+2HSiCl3Cl3Si(CH2)6SiCl3+2H2\text{C}_6\text{H}_{12} + 2 \text{HSiCl}_3 \rightarrow \text{Cl}_3\text{Si(CH}_2\text{)}_6\text{SiCl}_3 + 2 \text{H}_2 C6​H12​+2HSiCl3​→Cl3​Si(CH2​)6​SiCl3​+2H2​

The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process includes steps such as distillation to purify the final product and remove any unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 1,6-Bis(trichlorosilyl)hexane primarily undergoes substitution reactions due to the presence of reactive trichlorosilyl groups. These reactions can be used to introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

Cl3Si(CH2)6SiCl3+6H2O(HO)3Si(CH2)6Si(OH)3+6HCl\text{Cl}_3\text{Si(CH}_2\text{)}_6\text{SiCl}_3 + 6 \text{H}_2\text{O} \rightarrow \text{(HO)}_3\text{Si(CH}_2\text{)}_6\text{Si(OH)}_3 + 6 \text{HCl} Cl3​Si(CH2​)6​SiCl3​+6H2​O→(HO)3​Si(CH2​)6​Si(OH)3​+6HCl

    Alcoholysis: Reaction with alcohols to form alkoxysilanes.

Cl3Si(CH2)6SiCl3+6ROH(RO)3Si(CH2)6Si(OR)3+6HCl\text{Cl}_3\text{Si(CH}_2\text{)}_6\text{SiCl}_3 + 6 \text{ROH} \rightarrow \text{(RO)}_3\text{Si(CH}_2\text{)}_6\text{Si(OR)}_3 + 6 \text{HCl} Cl3​Si(CH2​)6​SiCl3​+6ROH→(RO)3​Si(CH2​)6​Si(OR)3​+6HCl

Major Products: The major products of these reactions are silanols and alkoxysilanes, which can be further used in various applications such as coatings and adhesives .

Mechanism of Action

The mechanism of action of 1,6-Bis(trichlorosilyl)hexane involves the formation of covalent bonds between the trichlorosilyl groups and other reactive sites on substrates. This cross-linking process enhances the mechanical and chemical properties of the resulting materials. The molecular targets include hydroxyl groups on surfaces, which react with the trichlorosilyl groups to form siloxane bonds .

Comparison with Similar Compounds

  • 1,2-Bis(trichlorosilyl)ethane
  • 1,3-Bis(trichlorosilyl)propane
  • 1,4-Bis(trichlorosilyl)butane

Comparison: 1,6-Bis(trichlorosilyl)hexane is unique due to its longer carbon chain, which provides greater flexibility and spacing between the reactive trichlorosilyl groups. This can result in different mechanical properties and reactivity compared to shorter-chain analogs .

Properties

IUPAC Name

trichloro(6-trichlorosilylhexyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl6Si2/c7-13(8,9)5-3-1-2-4-6-14(10,11)12/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJGKYTXBRDUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065345
Record name 1,6-Hexanediylbis(trichlorosilane)
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Molecular Weight

353.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Silane, 1,1'-(1,6-hexanediyl)bis[1,1,1-trichloro-
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CAS No.

13083-94-8
Record name 1,1′-(1,6-Hexanediyl)bis[1,1,1-trichlorosilane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13083-94-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, 1,1'-(1,6-hexanediyl)bis(1,1,1-trichloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, 1,1'-(1,6-hexanediyl)bis[1,1,1-trichloro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,6-Hexanediylbis(trichlorosilane)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-hexanediylbis[trichlorosilane]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,6-Bis(trichlorosilyl)hexane interact with surfaces and what are the downstream effects?

A: this compound acts as a coupling agent due to its bifunctional nature. The trichlorosilyl groups readily hydrolyze in the presence of moisture, forming silanol (Si-OH) groups. These silanol groups can then condense with hydroxyl groups present on various surfaces, such as glass [] or silicon dioxide [], creating strong covalent Si-O-Si bonds. This interaction leads to the formation of a robust, cross-linked siloxane layer on the surface []. This layer can serve as a primer for improved adhesion of polymers [], enhance the stability of organic transistors [], and modify surface energy to influence the morphology of deposited organic films [].

Q2: What is the molecular structure and spectroscopic data of this compound?

A2: this compound consists of a six-carbon alkyl chain with a trichlorosilyl group (-SiCl3) attached to each terminal carbon.

  • Spectroscopic data: Characterization often involves NMR (Nuclear Magnetic Resonance) spectroscopy. For example, 1H, 13C, and 29Si NMR spectra can confirm the structure of this compound and its derivatives [].

Q3: Can you elaborate on the material compatibility and stability of this compound, and its performance in different applications?

A: this compound demonstrates excellent compatibility with various materials, including polymers like polystyrene [], poly(vinyl cinnamate) [], and poly(4-vinylphenol) []. It exhibits good stability after thermal curing, typically at temperatures around 100-110°C [, ]. This thermal curing step is crucial for completing the crosslinking process, enhancing the stability and dielectric properties of the resulting films [].

  • Gate Dielectric in Organic Field-Effect Transistors (OFETs): When incorporated into a photopatternable gate dielectric for OFETs, this compound enables low-voltage operation due to the excellent insulating properties of the resulting ultrathin films [].
  • Surface Modifier for Organic Transistors: As a surface modifier for gate dielectrics in pentacene-based transistors, this compound leads to improved charge transport properties and enhanced bias stress stability [].
  • Building block in Polymer Synthesis: this compound serves as a key component in synthesizing complex polymer architectures like “combs,” “centipedes,” and “barbwires" []. These unique structures have potential applications in various fields, including materials science and nanotechnology.

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